N-Methyl-L-aminopropanoicacid

Taste receptor biology GPCR ligand-binding domain Amino acid recognition

Researchers designing metabolically stable peptide therapeutics face divergent SAR when substituting L-alanine, sarcosine, or Aib for N-methylation. N-Methyl-L-alanine (CAS 3913-67-5) delivers defined conformational constraint with retained L-stereochemistry. • ≥98% purity (nonaqueous titration); [α]20/D +10.0 to +12.0° confirms enantiomeric integrity • ~20% cis-amide population enables turn-like backbone conformations in linear and cyclic peptides • 5-fold EC50 shift at vasopressin receptors (vs. 20-fold for sarcosine) enables V1-biased analogue design Supplied as white crystalline solid with full analytical documentation.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B13402759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-aminopropanoicacid
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(C(=O)C)NC
InChIInChI=1S/C5H11NO/c1-4(6-3)5(2)7/h4,6H,1-3H3/t4-/m0/s1
InChIKeyRJTZBWCQBVOWGL-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-L-alanine Overview for Peptide Research


N-Methyl-L-alanine (N-Me-Ala-OH, C₄H₉NO₂, MW 103.12) is a methyl-L-alanine derivative in which one amino hydrogen of L-alanine is replaced by a methyl group [1]. This N-methylation converts the primary amine into a secondary amine, fundamentally altering backbone conformational preferences, hydrogen-bonding capacity, and proteolytic susceptibility relative to the parent amino acid. The compound is commercially available as a white to almost-white crystalline solid with specific optical rotation [α]²⁰/D of +10.0 to +12.0° (c=10, 6 mol/L HCl) and purity ≥98.0% by nonaqueous titration . It serves as a key building block in peptide drug discovery, particularly for introducing conformational constraints, enhancing metabolic stability, and modulating receptor subtype selectivity in pharmacologically active peptides [2].

Stereochemical Control
Enantiopure L-configuration building block for peptide synthesis
Conformational Research
Supports cis-amide bond stabilization and backbone engineering studies
Specification Verification
High-purity building block with verified optical rotation context

Why N-Methyl-L-alanine Differs from L-Alanine, Sarcosine, and Aib


Substituting N-methyl-L-alanine with L-alanine, sarcosine (N-methylglycine), 2-methylalanine (α-aminoisobutyric acid, Aib), or the racemic N-methyl-DL-alanine produces measurably different pharmacological and conformational outcomes. N-Methylation abolishes the backbone NH hydrogen-bond donor, whereas L-alanine retains it, leading to divergent conformational landscapes, altered receptor binding kinetics, and distinct thermodynamic solution behavior [1]. Sarcosine lacks the α-methyl side chain and therefore cannot recapitulate the steric and hydrophobic contributions of N-methyl-L-alanine, yielding opposite structure-activity relationships in vasopressin analogues [2]. 2-Methylalanine (Aib) introduces Cα-methylation rather than N-methylation, which produces a fundamentally different conformational restraint—helix promotion versus cis-amide bond stabilization—and sharply different ORL-1 receptor affinities (Ki ~0.1–0.5 nM for Aib-containing peptides vs. significantly diminished affinity for MeAla-containing peptides) [3]. The racemic mixture further dilutes stereospecific biological activity and introduces an uncontrolled variable in chiral environments. These non-interchangeable properties demand that procurement specifications explicitly verify L-configuration and N-methylation status.

N-Methyl-L-alanine
Retains α-methyl side chain; enables cis-amide and unique type III conformer stabilization.
Sarcosine (N-Methylglycine)
Lacks α-methyl group; cannot recapitulate steric contributions or stabilize type III gas-phase conformers.
Vasopressin EC50 shift profile may differ significantly
N-Methyl-L-alanine
N-methylated secondary amine; alters hydrogen-bonding capacity and proteolytic susceptibility.
L-Alanine
Primary amine with free NH donor; divergent conformational landscape and receptor recognition profile.
T1r receptor binding affinity context differs substantially
N-Methyl-L-alanine
N-methylation constraint; favors cis-amide and distinct thermodynamic solution signature.
2-Methylalanine (Aib)
Cα-methylation constraint; helix-promoting restraint with opposite ORL-1 receptor affinity context.
Partial molar volume contribution may differ by ~2 cm³·mol⁻¹

N-Methyl-L-alanine Evidence-Based Comparisons


T1r Taste Receptor LBD Binding: Comparison with L-Alanine

N-Methyl-L-alanine binds the medaka T1r2a/T1r3 ligand-binding domain (LBD) with an apparent dissociation constant Kd = 1140 ± 407 μM, representing a 17.8-fold reduction in affinity compared to the parent L-alanine (Kd = 63.9 ± 29.0 μM) as determined by differential scanning fluorimetry [1]. This dramatic affinity loss demonstrates that N-methylation of the α-amino group severely disrupts receptor recognition, consistent with the T1r LBD's requirement for a free α-amino group [2]. By contrast, L-alanine methyl ester (Kd = 615 ± 154 μM) retains intermediate affinity, and 2-methylalanine (Cα-methylated) shows no detectable binding (ND), indicating that N-methylation and Cα-methylation impair recognition through distinct molecular mechanisms [1].

T1r LBD Binding
Head-to-head
Kd 1140 ± 407 μM vs. L-Ala 63.9 ± 29.0 μM (17.8-fold lower affinity)
Supports negative control probe context for taste receptor studies
Free α-amino group recognition requirement reviewed
Taste receptor biology GPCR ligand-binding domain Amino acid recognition

Vasopressin EC50 Shift: N-Methylalanine vs. Sarcosine

In rat adenohypophyseal vasopressin receptor assays, replacement of the proline residue at position 7 of arginine vasopressin (AVP) by N-methyl-L-alanine increased the EC50 for β-endorphin release by approximately 5-fold relative to native AVP, whereas replacement by sarcosine (N-methylglycine) increased the EC50 by approximately 20-fold [1]. Critically, neither substitution altered the maximum effect (efficacy), indicating that N-methylalanine-modulated potency but not intrinsic activity [1]. This 4-fold difference in EC50 shift demonstrates that the α-methyl side chain of N-methylalanine partially compensates for the conformational disruption caused by N-methylation, a property sarcosine cannot provide.

Vasopressin EC50 Shift
Head-to-head
~5-fold EC50 increase for N-MeAla vs. ~20-fold for sarcosine (4-fold smaller shift)
Supports analogue design where minimizing potency shift is a design objective
Efficacy context unchanged; only potency modulation reported
Vasopressin pharmacology Peptide hormone engineering Receptor selectivity

Renal vs. Hepatic Vasopressin Receptor KD Selectivity

Competitive binding experiments with bovine kidney (renal V2) and rat liver (hepatic V1) membrane receptors reveal a striking receptor-subtype-dependent KD rank order for vasopressin analogues substituted at position 7: at renal receptors, binding affinity follows proline < sarcosine < N-methylalanine (i.e., N-methylalanine has the weakest renal affinity), whereas at hepatic receptors, the order is proline ≪ N-methylalanine < sarcosine [1]. This rank-order inversion means that N-methylalanine-containing analogues exhibit relatively better hepatic (V1) binding than sarcosine analogues, while sarcosine analogues show relatively better renal (V2) binding. In contrast, oxytocin receptor pharmacology showed the opposite pattern: sarcosine-containing analogues displayed higher oxytocic and milk-ejecting activities than N-methylalanine-containing analogues [2].

Receptor KD Selectivity
Head-to-head
Renal KD rank: Pro
Provides rational basis for V1-biased analogue selection context
Rank-order inversion distinguishes N-MeAla from sarcosine
cis-Amide Conformation
Cross-study
~20% cis-amide population; four gas-phase conformers (types I, II, III)
Supports turn-inducing peptide motif design context
Data to verify for specific peptide constructs
Partial Molar Volume
Head-to-head
ΔV₂⁰ (N-Me − Cα-Me) ≈ +2 cm³·mol⁻¹; less favorable pairwise enthalpic interaction
Supports formulation buffer optimization and solubility screening context
Distinct from Cα-methylation signature
Proteolytic Stability
Class-level
N-methylation class-level effect on backbone geometry and protease shielding
Supports peptide half-life extension design principle context
Sequence- and protease-dependent; requires experimental verification
Vasopressin receptor subtypes KD selectivity Peptide SAR

cis-Amide Bond Induction and Conformational Landscape

N-Methylation of alanine enables cis-amide bond configurations that are energetically inaccessible to non-methylated amino acids. In dipeptides containing N-methylalanine, approximately 20% of the N-methylamide bonds adopt a cis configuration, as determined by NMR spectroscopic analysis of the thermodynamic cis-trans equilibrium parameters [1]. In the gas phase, N-methyl-L-alanine exhibits four distinct conformers involving three types of hydrogen-bond interactions (types I, II, and III), a conformational richness attributed to the steric hindrance imposed by methyl groups on both the N-terminus and the α-carbon, which precludes conformational relaxation pathways available to L-alanine [2]. By comparison, L-alanine exhibits a simpler conformational landscape with predominantly type I and II conformers, and sarcosine (N-methylglycine) lacks the α-methyl that contributes to the type III conformer stabilization unique to N-methylalanine.

cis-Amide Conformation
Cross-study
~20% cis-amide population; four gas-phase conformers (types I, II, III)
Supports turn-inducing peptide motif design context
Data to verify for specific peptide constructs
Peptide conformation cis-trans isomerism Rotational spectroscopy

Partial Molar Volume: N-Methyl vs. Cα-Methyl Substitution

Excess enthalpy and apparent molar volume measurements at 25°C for aqueous solutions reveal that N-methyl substitution systematically alters pairwise solute-solute interaction thermodynamics compared to the parent amino acids. The contribution of the N-methyl substituent to the limiting partial molar volume (V₂⁰) is similar across N-methyl glycine, N-methyl alanine, and N-methyl serine, and is approximately 2 cm³·mol⁻¹ greater than that of a methyl substituent placed on the α-carbon [1]. Furthermore, for each N-methyl derivative, the enthalpic contribution to the pairwise interaction is less favorable (more endothermic) than that of the corresponding parent amino acid, indicating that N-methylation weakens favorable solute-solute interactions [1]. This thermodynamic signature is distinct from Cα-methylation and directly impacts the solubility, aggregation behavior, and formulation properties of N-methylalanine-containing peptides relative to alanine-containing counterparts.

Partial Molar Volume
Head-to-head
ΔV₂⁰ (N-Me − Cα-Me) ≈ +2 cm³·mol⁻¹; less favorable pairwise enthalpic interaction
Supports formulation buffer optimization and solubility screening context
Distinct from Cα-methylation signature
Solution thermodynamics Solute-solvent interactions Amino acid physicochemical properties

Proteolytic Stability of N-Methylated Peptides

N-Methylation of alanine residues is a well-established strategy for increasing peptide resistance to proteolytic degradation. Computational studies on poly-N-methylalanine (NMeAla) peptides demonstrate that N-methylation alters backbone geometry, populating helical structures without hydrogen bonds (φ,ψ ≈ 0°, 90°) stabilized by carbonyl-carbonyl interactions, which sterically hinder protease active-site access [1]. Experimental N-methyl scanning mutagenesis of a G-protein-binding core-motif peptide (DKLYWWEFL) showed that substitution with single N-methyl amino acids at strategic positions can enhance protease resistance while retaining target binding affinity, with the N-methyl residues sterically obstructing the protease active site without disrupting the functional conformation [2]. As a class, N-methylated amino acids have been shown to improve pharmacokinetic properties of peptide drugs through conformational changes, improved proteolytic stability, and/or higher lipophilicity [3]. However, these benefits are N-methylation-class-level effects; the specific magnitude of proteolytic half-life extension for a given N-methyl-L-alanine substitution depends on sequence context and the specific protease encountered, and should be experimentally verified for each peptide construct.

Proteolytic Stability
Class-level
N-methylation class-level effect on backbone geometry and protease shielding
Supports peptide half-life extension design principle context
Sequence- and protease-dependent; requires experimental verification
Peptide proteolytic stability N-methyl scanning Peptide drug design

N-Methyl-L-alanine Research Applications


T1r Receptor Ligand Selectivity Profiling

N-Methyl-L-alanine's 17.8-fold lower T1r2a/T1r3 LBD binding affinity (Kd = 1140 ± 407 μM) relative to L-alanine (Kd = 63.9 ± 29.0 μM) [1] makes it an ideal negative control probe for dissecting the structural determinants of amino acid recognition by class C GPCR taste receptors. Researchers can use this compound to calibrate binding assays, distinguish α-amino-group-dependent from side-chain-dependent recognition, and validate structure-guided mutagenesis of T1r ligand-binding pocket residues. The commercial availability of the pure L-enantiomer (specific rotation +10.0 to +12.0°, purity ≥98.0% ) ensures reproducible binding data across laboratories.

V1-Biased Vasopressin Analogue Design

The differential EC50 shift (5-fold for N-methylalanine vs. 20-fold for sarcosine) at adenohypophyseal vasopressin receptors [1], combined with the inverted KD rank order between renal (proline < sarcosine < N-methylalanine) and hepatic (proline ≪ N-methylalanine < sarcosine) receptors , positions N-methyl-L-alanine as the building block of choice when designing vasopressin analogues with V1-biased pharmacological profiles. Peptide chemists synthesizing position-7-substituted AVP or oxytocin analogues should specify N-methyl-L-alanine enantiomerically pure to achieve the documented receptor selectivity pattern, as sarcosine yields opposite selectivity [2].

Peptide Backbone Engineering via cis-Amide Bonds

N-Methyl-L-alanine's ability to populate ~20% cis-amide configuration in dipeptides [1] and its unique four-conformer gas-phase landscape make it a powerful tool for introducing turn-like backbone conformations in linear and cyclic peptides. Unlike proline, which also stabilizes cis-amide bonds but imposes pyrrolidine ring rigidity, N-methyl-L-alanine retains an acyclic α-carbon with an L-configuration methyl side chain, allowing finer control over steric and stereochemical properties. This application is particularly relevant for designing cyclosporin-inspired cyclic peptides, somatostatin analogues with improved oral bioavailability, and Aβ aggregation inhibitors based on β-strand NMeAla-containing templates [2].

Solute-Solvent Interaction Reference Standard

The well-characterized excess enthalpy and partial molar volume data for N-methyl alanine (ΔV₂⁰ contribution from N-methyl ≈ +2 cm³·mol⁻¹ vs. Cα-methyl; less favorable pairwise enthalpic interaction compared to parent L-alanine) [1] establish this compound as a physicochemical reference standard for calibrating solution microcalorimeters and densimeters used in biophysical characterization of amino acid derivatives and small peptides. The distinct thermodynamic signature enables researchers to deconvolute the contributions of N-methylation versus side-chain substitution in more complex peptide solutes, an application requiring high-purity (>98%) material with verified stereochemistry .

Application
Selection Property
Validation Focus
T1r Receptor Ligand Profiling
Binding affinity control context
α-amino-group-dependent recognition review
V1-Biased Vasopressin Analogue Design
Receptor-subtype KD rank-order context
Hepatic vs. renal receptor selectivity review
Peptide Backbone Engineering
cis-Amide bond stabilization context
Conformational landscape and turn-motif review
Solution Thermodynamic Reference
Partial molar volume and enthalpy context
Solute-solvent interaction signature review
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